molecular formula C10H21NO B13226174 2-[(4-Methylcyclohexyl)amino]propan-1-ol

2-[(4-Methylcyclohexyl)amino]propan-1-ol

Cat. No.: B13226174
M. Wt: 171.28 g/mol
InChI Key: KSDLHSRKKQKERS-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)amino]propan-1-ol is a secondary amino alcohol characterized by a propan-1-ol backbone substituted with a 4-methylcyclohexylamino group at the second carbon. This structural motif confers unique physicochemical properties, such as amphiphilicity and conformational flexibility, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

2-[(4-methylcyclohexyl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8-3-5-10(6-4-8)11-9(2)7-12/h8-12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDLHSRKKQKERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-methylcyclohexylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .

Industrial Production Methods

In industrial settings, the production of 2-[(4-Methylcyclohexyl)amino]propan-1-ol may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol

  • Structure : Differs by a pentan-1-ol chain (vs. propan-1-ol) with an additional methyl group at position 4 (Table 1).
  • Safety Profile : Restricted to research use under supervision due to undefined hazards, as per its safety data sheet .

3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)

  • Structure : Features a pyrimidine-pyridine core instead of a cyclohexyl group (Table 1).
  • Biological Activity : Acts as a CDK2 inhibitor (ATP-competitive) with cytotoxicity (EC₅₀ = 0.12 μM) and antiproliferative activity (EC₅₀ = 0.15 μM) in Bcr-Abl-Ba/F3 cells .
  • Conformation : Binds CDK2 in a cis conformation, contrasting with the speculated trans conformation required for 4,6-pyrimidine-based Bcr-Abl inhibitors .

4-Methyl-1-(propan-2-yl)cyclohexan-1-ol

  • Structure: A cyclohexanol derivative lacking the amino-propanol moiety.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Groups Biological Activity (EC₅₀, μM) Conformation
2-[(4-Methylcyclohexyl)amino]propan-1-ol C₁₀H₂₁NO Cyclohexylamino, propanol Not reported Flexible
4-Methyl-2-[(4-methylcyclohexyl)amino]pentan-1-ol C₁₃H₂₇NO Cyclohexylamino, pentanol Not reported Extended alkyl
CGP60474 C₁₈H₁₉ClN₆O Pyrimidine-pyridine, propanol 0.12–0.15 Cis
4-Methyl-1-(propan-2-yl)cyclohexan-1-ol C₁₀H₂₀O Cyclohexanol, isopropyl Not applicable Rigid

Research Findings and Mechanistic Insights

  • Role of Scaffold Flexibility: The cyclohexylamino group in 2-[(4-Methylcyclohexyl)amino]propan-1-ol allows conformational adaptability, which may enhance binding to diverse targets compared to rigid scaffolds like CGP60474’s pyrimidine core .
  • Impact of Alkyl Chain Length: Shorter chains (e.g., propanol vs. pentanol) may improve solubility but reduce lipid bilayer penetration, affecting cellular uptake .
  • Safety Considerations: Amino alcohols with cyclohexyl groups often require controlled handling due to uncharacterized toxicity, as seen in related compounds .

Biological Activity

2-[(4-Methylcyclohexyl)amino]propan-1-ol, also known as 3-amino-2-methyl-1-(4-methylcyclohexyl)propan-1-ol, is an organic compound with a molecular formula of C11_{11}H23_{23}NO and a molecular weight of 185.31 g/mol. This compound features both an amino group and a hydroxyl group attached to a propanol backbone, with a cyclohexyl ring that enhances its structural complexity. The unique combination of functional groups in this compound suggests potential for significant biological activity.

Structural Characteristics

The structural formula of 2-[(4-Methylcyclohexyl)amino]propan-1-ol allows for various interactions with biological molecules:

  • Amino Group : Capable of forming hydrogen bonds, which can influence enzyme activities and receptor functions.
  • Hydroxyl Group : May participate in nucleophilic reactions, further modulating biological pathways.

Synthesis Methods

The synthesis of 2-[(4-Methylcyclohexyl)amino]propan-1-ol typically involves the reductive amination of 4-methylcyclohexanone with ammonia or a primary amine, often using sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst. This synthesis can be optimized using continuous flow reactors and high-pressure hydrogenation techniques to enhance yield and purity.

Biological Activity Overview

Research indicates that 2-[(4-Methylcyclohexyl)amino]propan-1-ol exhibits various biological activities, including:

  • Enzyme Modulation : The compound's ability to interact with enzymes may lead to the modulation of metabolic pathways.
  • Receptor Interaction : Potential binding to specific receptors could influence physiological responses.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-Amino-2-methyl-1-propanolLacks cyclohexyl ring; simpler structurePrimarily used as a reagent in organic synthesis
3-Amino-2-methylpropan-1-olContains an amino group but differs in alkyl substituentsOften used in pharmaceuticals due to its simpler structure
4-MethylcyclohexanoneContains cyclohexyl ring but lacks amino and hydroxyl groupsPrimarily serves as an intermediate in organic synthesis

This table illustrates how the structural features of 2-[(4-Methylcyclohexyl)amino]propan-1-ol contribute to its unique biological activity compared to similar compounds.

Study on Enzyme Interaction

A study published in Pharmacological Research explored the interaction of various compounds with lysosomal phospholipase A2 (LPLA). While specific data on 2-[(4-Methylcyclohexyl)amino]propan-1-ol was not detailed, the findings indicated that compounds with similar structural motifs could inhibit LPLA, suggesting potential therapeutic applications in managing drug-induced phospholipidosis .

Pharmacological Potential

Another investigation focused on the pharmacological properties of compounds with amino and hydroxyl functionalities. It was noted that such compounds often exhibit varying degrees of bioactivity, including anti-inflammatory and neuroprotective effects. The presence of a cyclohexyl group in 2-[(4-Methylcyclohexyl)amino]propan-1-ol may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

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